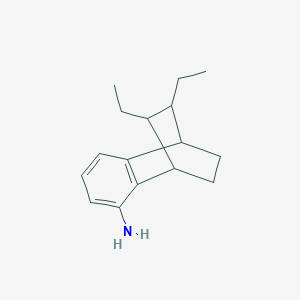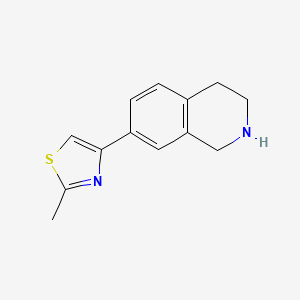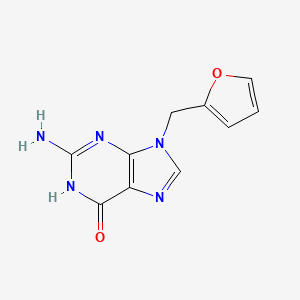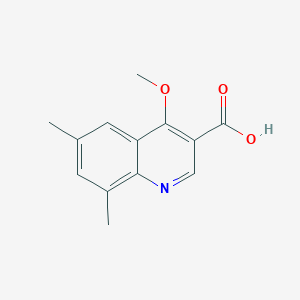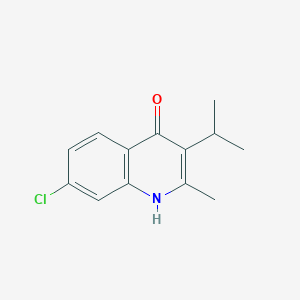
7-Chloro-3-isopropyl-2-methylquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-isopropyl-2-methylquinolin-4-ol is a chemical compound with the molecular formula C13H14ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-isopropyl-2-methylquinolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylquinoline with isopropyl chloride in the presence of a base, followed by chlorination at the 7-position using a chlorinating agent such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity .
化学反応の分析
Types of Reactions
7-Chloro-3-isopropyl-2-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
7-Chloro-3-isopropyl-2-methylquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 7-Chloro-3-isopropyl-2-methylquinolin-4-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. The compound’s structure allows it to bind to DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria .
類似化合物との比較
Similar Compounds
7-Chloroquinoline: Shares the chloro substituent at the 7-position but lacks the isopropyl and methyl groups.
3-Isopropyl-2-methylquinoline: Similar structure but without the chloro substituent.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position but lacks the chloro, isopropyl, and methyl groups.
Uniqueness
7-Chloro-3-isopropyl-2-methylquinolin-4-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C13H14ClNO |
|---|---|
分子量 |
235.71 g/mol |
IUPAC名 |
7-chloro-2-methyl-3-propan-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14ClNO/c1-7(2)12-8(3)15-11-6-9(14)4-5-10(11)13(12)16/h4-7H,1-3H3,(H,15,16) |
InChIキー |
SUYDJTQZGUVRPF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(N1)C=C(C=C2)Cl)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid](/img/structure/B11877905.png)
